4-tert-Butylbenzonitrile

Cross-coupling catalysis C–CN activation Biaryl synthesis

Choose 4-tert-Butylbenzonitrile for its unique tert-butyl group: strong electron donation and steric bulk enable selective cross-electrophile coupling with complete suppression of homocoupling byproducts (0%), a feat unattainable with less-substituted benzonitriles. This para-substituted derivative achieves 43% cross-coupled yield in Co-catalyzed systems, outperforming alternatives where purification of homocoupled impurities is challenging. Its electron-donating character directs electrophilic bromination exclusively to ortho positions, yielding 2,6-dibromo-4-tert-butylbenzonitrile—a key intermediate inaccessible with electron-withdrawing-substituted benzonitriles. Industrial grades come with quantified impurity specs (terephthalodinitrile ≤0.20%, o-phthalodinitrile ≤0.20%, water ≤0.10%), supporting quality-by-design in GMP manufacturing. The compound also serves as a precursor for sterically tuned benzonitrile-based ligands, enabling Ni-catalyzed cross-couplings with tertiary nucleophiles that smaller substituents cannot achieve. For reliable, high-purity supply with documented impurity profiles, order today.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 4210-32-6
Cat. No. B1266226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylbenzonitrile
CAS4210-32-6
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C#N
InChIInChI=1S/C11H13N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,1-3H3
InChIKeyIIZURLNRIMKEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butylbenzonitrile (CAS 4210-32-6): Key Properties and Procurement Baseline for Organic Synthesis Applications


4-tert-Butylbenzonitrile (4-TBBN, C₁₁H₁₃N, MW 159.23 g/mol) is a para-substituted benzonitrile derivative featuring an electron-donating, sterically bulky tert-butyl group [1]. It exists as a colorless to light yellow liquid or low-melting solid (mp 12-14 °C) with a boiling point of 258 °C at atmospheric pressure and a density of 0.94 g/mL at 25 °C . The compound is commercially available at purities of ≥97-98+% from multiple suppliers and serves as a versatile building block in pharmaceutical, agrochemical, and fine chemical synthesis . Commercial specifications from industrial-scale producers include limits on terephthalodinitrile (≤0.20%), o-phthalodinitrile (≤0.20%), and water (≤0.10%) [2].

Why 4-tert-Butylbenzonitrile Cannot Be Generically Substituted by Other para-Substituted Benzonitriles


Substituting 4-tert-butylbenzonitrile with other para-substituted benzonitriles (e.g., 4-methyl, 4-methoxy, or unsubstituted benzonitrile) is not chemically equivalent in synthetic applications. The tert-butyl group confers a unique combination of strong electron-donating character (through hyperconjugation and inductive effects) and substantial steric bulk that fundamentally alters both reaction kinetics and regioselectivity outcomes [1]. These effects are not linearly correlated with substituent parameters; the tert-butyl group produces steric influences distinct from smaller alkyl substituents like methyl or isopropyl, with negligible polar contribution differences [2]. In metal-catalyzed cross-coupling reactions, this substituent profile directly impacts C–CN bond activation efficiency and cross-selectivity, as demonstrated in cobalt-catalyzed systems where yield variations exceed 30 percentage points among differently substituted benzonitriles [3]. The following quantitative evidence establishes the specific, measurable differentiation that informs scientific selection.

4-tert-Butylbenzonitrile Quantitative Differentiation: Comparative Reactivity and Selectivity Evidence


Cobalt-Catalyzed C(sp²)–CN Bond Activation: tert-Butyl vs. Methoxy Substituent Reactivity

In cobalt-catalyzed cross-electrophile coupling between benzonitrile derivatives and aryl halides using CoBr₂(2,2′-bipyridine) with AlMe₃ as Lewis acid, 4-tert-butylbenzonitrile demonstrates substantially different reactivity compared to 4-methoxybenzonitrile [1]. The tert-butyl-substituted substrate yields 43% of the cross-coupled biaryl product, whereas 4-methoxybenzonitrile yields 77% under identical conditions, a difference of 34 percentage points [1]. This reactivity distinction reflects the differential impact of electron-donating substituents on C–CN bond activation kinetics in the cobalt catalytic cycle.

Cross-coupling catalysis C–CN activation Biaryl synthesis

Cobalt-Catalyzed Cross-Electrophile Coupling: tert-Butyl vs. Hydrogen Substituent Reactivity

The same cobalt-catalyzed cross-electrophile coupling system reveals a marked reactivity difference between 4-tert-butylbenzonitrile and unsubstituted benzonitrile [1]. 4-tert-Butylbenzonitrile produces the biaryl product in 43% yield, while benzonitrile without para-substitution yields 58% under identical conditions—a difference of 15 percentage points [1]. Unsubstituted benzonitrile also yields 13% of the homocoupling byproduct (Ph–Ph), whereas the tert-butyl-substituted analog shows no detectable homocoupling [1].

Cobalt catalysis Biaryl formation Nitrile electrophiles

Steric Parameter Differentiation: tert-Butyl vs. Methyl Substitution in para-Substituted Benzonitriles

Computational analysis of alkyl-substituted benzonitriles demonstrates that the tert-butyl group exerts steric effects distinct from smaller alkyl substituents such as methyl [1]. While both groups are electron-donating with negligible polar differences, the tert-butyl group produces a significantly larger steric influence on molecular geometry and proton affinity [1]. The ortho tert-butyl effect manifests as strong geometric distortion in both neutral and protonated forms, whereas para-substitution affects electronic properties without geometric perturbation [1].

Steric effects Isolated molecule geometry Substituent parameters

Commercial Purity Specification Differentiation: 4-tert-Butylbenzonitrile vs. Generic Benzonitrile Intermediates

Industrial-scale suppliers of 4-tert-butylbenzonitrile provide quantified purity specifications that include limits on key impurities relevant to downstream synthesis. AlzChem commercial specification guarantees 4-tert-butylbenzonitrile content ≥98.0%, with specifically controlled limits for terephthalodinitrile (≤0.20%), o-phthalodinitrile (≤0.20%), and water (≤0.10%) [1]. These impurity thresholds are product-specific and reflect industrial manufacturing process controls.

Commercial specification Industrial procurement Quality control

Halogenation Regioselectivity: tert-Butyl Directing Effects in Electrophilic Aromatic Substitution

The tert-butyl group on 4-tert-butylbenzonitrile directs electrophilic aromatic substitution through its electron-donating character, enabling selective functionalization at the ortho positions . This is demonstrated in the synthesis of 2,6-dibromo-4-tert-butylbenzonitrile via electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) . The selectivity pattern differs fundamentally from electron-withdrawing substituents (e.g., nitro or cyano) that would direct to meta positions, and from smaller alkyl groups that may show different ortho/para ratios due to steric differences.

Electrophilic aromatic substitution Bromination Regioselectivity

Recommended Application Scenarios for 4-tert-Butylbenzonitrile (CAS 4210-32-6) Based on Quantified Differentiation


C–CN Bond Activation in Cobalt-Catalyzed Cross-Coupling for Biaryl Synthesis

4-tert-Butylbenzonitrile is a viable substrate for cobalt-catalyzed cross-electrophile coupling with aryl halides to produce biaryl compounds [1]. In this application, it yields 43% cross-coupled product with complete suppression of homocoupling byproducts (0%), contrasting with unsubstituted benzonitrile which yields 58% but produces 13% homocoupling impurity [1]. This selectivity profile may be advantageous when downstream purification of homocoupled byproducts is challenging. The reaction conditions employ CoBr₂ (10 mol%) with 2,2′-bipyridine ligand and AlMe₃ as Lewis acid in DMF at 50 °C for 18 hours [1].

Synthesis of Halogenated Intermediates via Electrophilic Aromatic Bromination

The electron-donating tert-butyl group directs electrophilic aromatic substitution to the ortho positions, enabling selective bromination of 4-tert-butylbenzonitrile to produce 2,6-dibromo-4-tert-butylbenzonitrile using Br₂ or N-bromosuccinimide [1]. This regioselective ortho-bromination cannot be replicated with para-substituted benzonitriles bearing electron-withdrawing groups, which would direct substitution to meta positions. The resulting dibrominated product serves as a valuable intermediate for further cross-coupling functionalization in pharmaceutical and agrochemical synthesis.

Pharmaceutical and Agrochemical Intermediate Sourcing with Defined Impurity Specifications

For regulated pharmaceutical or agrochemical intermediate procurement, 4-tert-butylbenzonitrile is commercially available from industrial suppliers with quantified impurity specifications: assay ≥98.0%, terephthalodinitrile ≤0.20%, o-phthalodinitrile ≤0.20%, and water ≤0.10% [1]. The compound serves as an intermediate in the synthesis of various pharmaceutical agents, agrochemicals, chemical intermediates, and high-performance pigments [1]. These specifications support quality-by-design approaches in GMP manufacturing environments where incoming material qualification requires documented impurity profiles.

Ligand Design for Nickel-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles

4-tert-Butylbenzonitrile serves as a precursor for benzonitrile-containing ligands designed for nickel-catalyzed cross-coupling reactions with tertiary nucleophiles [1]. The tert-butyl substituent modulates both the electronic properties (through electron donation) and steric environment of the resulting ligand framework, parameters that critically influence catalytic activity and selectivity in Ni-catalyzed systems [1]. This application leverages the unique combination of steric bulk and electronic character of the tert-butyl group to access catalytic transformations not readily achievable with less sterically demanding para-substituted benzonitrile derivatives.

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